molecular formula C5H10FNO2 B2684996 Methyl 2-amino-4-fluorobutanoate CAS No. 1446557-63-6

Methyl 2-amino-4-fluorobutanoate

Cat. No.: B2684996
CAS No.: 1446557-63-6
M. Wt: 135.138
InChI Key: IYXULAKDLPCWPN-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-fluorobutanoate (CAS 1446557-63-6) is a fluorinated building block in organic synthesis and medicinal chemistry. This compound, with the molecular formula C5H10FNO2 and a molecular weight of 135.14 g/mol, is the ester derivative of a beta-fluoro alpha-amino acid . Fluorinated amino acids are of significant interest in the development of pharmaceuticals, agrochemicals, and molecular probes because the introduction of fluorine can dramatically alter a molecule's properties, such as its metabolic stability, bioavailability, and electronic characteristics . Specifically, alpha-fluoroalkyl-alpha-amino acids are known for their application in enzyme inhibition, peptide modification to enhance hydrolytic stability, and as components in positron emission tomography (PET) imaging agents and 19F NMR probes . The presence of the fluorine atom adjacent to the amino acid backbone can decrease the nucleophilicity of the amino group and increase the acidity of the carboxylic acid, which influences both the reactivity of the compound and the conformational properties of peptides into which it is incorporated . Researchers utilize this chemical as a key synthetic intermediate for constructing more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-fluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2/c1-9-5(8)4(7)2-3-6/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXULAKDLPCWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Methyl 2-amino-4-fluorobutyrate vs. Methyl 2-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Divergence

This guide analyzes two fluorinated amino esters that, despite sharing identical molecular weights and functional group counts, represent diametrically opposed tools in drug discovery.[1]

  • Methyl 2-amino-4-fluorobenzoate (Aromatic): A stable, highly fluorescent scaffold used primarily as a precursor for fused heterocycles (Quinazolines) in kinase inhibitor development. Its C–F bond is chemically inert and metabolically robust.

  • Methyl 2-amino-4-fluorobutyrate (Aliphatic): A flexible, reactive probe often used in peptidomimetics. It carries significant metabolic risks due to the potential for "Lethal Synthesis" (metabolism to fluorocitrate) and spontaneous HF elimination.

Part 1: Structural & Electronic Analysis[1]

The core distinction lies in the hybridization of the carbon bearing the fluorine atom (


 vs. 

) and the resulting electronic perturbation of the amine.
Physicochemical Comparison
FeatureMethyl 2-amino-4-fluorobenzoateMethyl 2-amino-4-fluorobutyrate
Hybridization Aromatic (

)
Aliphatic (

)
Fluorine Environment Planar, conjugated systemFlexible alkyl chain (Gamma-position)
Amine Basicity (

)
Lower (~2.5–3.0).[2] Resonance delocalization into ring reduces nucleophilicity.Higher (~7.5–8.0). Inductive effect of F is distance-dependent; amine remains basic.
C–F Bond Stability High (

). Resistant to nucleophilic attack.
Moderate. Susceptible to

-elimination or enzymatic defluorination.
Fluorescence High (Anthranilate core is a known fluorophore).Non-fluorescent.
Chirality Achiral.Chiral center at C2 (Alpha-carbon).
Electronic Push-Pull (Graphviz Analysis)

The following diagram illustrates the electronic vectors that dictate the reactivity of these molecules.

ElectronicAnalysis cluster_Aromatic Aromatic System (Benzoate) cluster_Aliphatic Aliphatic System (Butyrate) Benzoate Methyl 2-amino-4-fluorobenzoate (Rigid Scaffold) Resonance Amine Lone Pair Delocalized into Ring Benzoate->Resonance Reduces Nucleophilicity Induction Fluorine Inductive Withdrawal (Sigma) Benzoate->Induction Acidifies Ring H Butyrate Methyl 2-amino-4-fluorobutyrate (Flexible Chain) Dipole C-F Dipole Alignment (Gauche Effect) Butyrate->Dipole Conformational Bias Elimination Risk of HF Elimination Butyrate->Elimination Base Sensitivity

Figure 1: Electronic vectors affecting reactivity. The aromatic system stabilizes the amine via resonance, while the aliphatic system introduces conformational bias and elimination risks.[1]

Part 2: The Aromatic Workhorse (Benzoate)

Primary Application: Synthesis of Quinazoline-based EGFR Inhibitors.[3]

Methyl 2-amino-4-fluorobenzoate is the "Anthranilate" precursor. The fluorine at the 4-position (meta to the amine, para to the ester) is strategically placed to block metabolic oxidation at the para-position of the resulting inhibitor, a common clearance pathway.

Mechanism: The Niementowski Cyclization

The most critical reaction for this molecule is its condensation with formamide or urea derivatives to form the Quinazolin-4(3H)-one core.

  • Nucleophilic Attack: The aniline nitrogen attacks the electrophilic carbonyl of the co-reactant (e.g., formamide).

  • Cyclization: The ester carbonyl is attacked by the newly formed amide nitrogen.

  • Aromatization: Loss of water/alcohol drives the formation of the stable bicyclic system.

Expert Insight: The reduced nucleophilicity of the aniline (due to the electron-withdrawing ester and fluorine) often requires high temperatures (


) or acid catalysis to drive the first step.

Part 3: The Aliphatic Probe (Butyrate)

Primary Application: Fluorinated Peptidomimetics and Metabolic Probes.

Methyl 2-amino-4-fluorobutyrate is a structural analogue of Homoserine or Methionine . When incorporated into peptides, the terminal fluorine can act as a hydrogen bond acceptor, mimicking the polarity of a hydroxyl group without the donation capability.[1]

The "Lethal Synthesis" Risk

Researchers must exercise extreme caution. Aliphatic fluoro-compounds with even-numbered carbon chains can mimic fatty acids or amino acids that feed into the Citric Acid Cycle.

  • Pathway: If the amine is removed (transamination), the resulting 4-fluorobutyrate can be beta-oxidized to Fluoroacetate .

  • Toxicity: Fluoroacetate converts to Fluorocitrate, which irreversibly inhibits Aconitase, halting cellular respiration.[1][4]

LethalSynthesis Start Methyl 2-amino-4-fluorobutyrate Hydrolysis Hydrolysis to Acid Start->Hydrolysis Transamination Transamination (Loss of NH2) Hydrolysis->Transamination BetaOx Beta-Oxidation Transamination->BetaOx FAc Fluoroacetate (Toxic Metabolite) BetaOx->FAc Cleavage FCit Fluorocitrate FAc->FCit Citrate Synthase Aconitase Aconitase Enzyme (Mitochondria) FCit->Aconitase IRREVERSIBLE INHIBITION

Figure 2: The Lethal Synthesis pathway. Unlike the aromatic benzoate, the aliphatic butyrate can be metabolized into a mitochondrial poison.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 7-Fluoroquinazolin-4(3H)-one (From Benzoate)

Target: Creating a scaffold for kinase inhibition.

Reagents:

  • Methyl 2-amino-4-fluorobenzoate (1.0 eq)

  • Formamide (excess, solvent/reagent)[1]

  • Ammonium Acetate (0.1 eq, catalyst)[1]

Step-by-Step:

  • Setup: Charge a pressure tube or round-bottom flask with Methyl 2-amino-4-fluorobenzoate (5.0 g).

  • Addition: Add Formamide (15 mL). The solid may not dissolve immediately.

  • Reaction: Heat the mixture to 140–150°C for 6–8 hours.

    • Why: The aniline is deactivated by the fluorine; thermal energy is required to overcome the activation barrier for the initial nucleophilic attack.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (100 mL).

  • Isolation: The product, 7-fluoroquinazolin-4(3H)-one, will precipitate as a white/off-white solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the quinazoline C2-H proton (~8.1 ppm).

Protocol B: Peptide Coupling with Methyl 2-amino-4-fluorobutyrate

Target: Incorporation into a peptidomimetic chain.

Reagents:

  • N-Protected Amino Acid (e.g., Boc-Phe-OH) (1.1 eq)

  • Methyl 2-amino-4-fluorobutyrate HCl salt (1.0 eq)

  • EDC.HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • DCM (Solvent)

Step-by-Step:

  • Neutralization: Suspend the Methyl 2-amino-4-fluorobutyrate HCl salt in DCM. Add DIPEA (1.0 eq) to liberate the free amine.

    • Caution: Do not store the free amine for long periods; it can undergo intermolecular cyclization to form a fluorinated pyrrolidone (lactamization). Use immediately.

  • Activation: In a separate flask, dissolve Boc-Phe-OH, EDC, and HOBt in DCM. Stir for 15 mins at 0°C.

  • Coupling: Add the neutralized fluorobutyrate solution to the activated acid. Add remaining DIPEA (2.0 eq).

  • Monitoring: Stir at RT for 12 hours. Monitor by TLC (stain with Ninhydrin; product will not stain, starting amine will).[1]

  • Workup: Wash with 1M HCl (removes unreacted amine), sat. NaHCO3 (removes unreacted acid), and Brine.

  • Safety Note: All aqueous waste from this reaction must be treated as potentially containing toxic fluorinated metabolites. Do not dispose of down the drain without specific EHS approval.

References

  • Synthesis of Quinazolinones: Makhija, I. et al.[1] "Synthesis and biological evaluation of novel quinazoline derivatives." Journal of Advanced Pharmaceutical Technology & Research, 2015.[1] Link

  • Fluorine in Medicinal Chemistry: Purser, S. et al.[1][3] "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.[1] Link

  • Lethal Synthesis Mechanism: Proudfoot, A. T. et al.[1] "Sodium fluoroacetate poisoning." Toxicological Reviews, 2006.[1] Link

  • Alpha-Methyl Amino Acid Synthesis (Analogous Chemistry): Smith, N. D. et al.[5] "Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone." Organic Letters, 2005.[1][5] Link

  • Toxicity of Fluorinated Aliphatics: Goncharov, N. V. et al.[1] "Toxicology of fluoroacetate: a review, with possible directions for therapy research." Journal of Applied Toxicology, 2006.[1] Link

Sources

Technical Guide: Bioisosteric Replacement with Methyl 2-amino-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-4-fluorobutanoate (also referred to as the methyl ester of


-fluorohomoalanine) represents a high-utility scaffold in modern peptidomimetic drug design. It serves as a strategic bioisostere for Methionine (Met)  and Homoserine (Hse) , leveraging the unique properties of the carbon-fluorine bond—high electronegativity, low polarizability, and the "gauche effect"—to modulate lipophilicity, metabolic stability, and side-chain conformation without significantly altering steric bulk.

This guide details the physicochemical rationale, synthetic pathways, and experimental protocols for integrating this fluorinated motif into drug discovery workflows.

Part 1: Rationale & Physicochemical Properties

The Fluorine Bioisosteric Swap

The substitution of a hydrogen atom or a hydroxyl group with fluorine is a non-trivial modification. In the context of this compound, the


-fluorine atom acts as a "polar hydrophobic" mimic.
  • Vs. Methionine: The

    
     terminus mimics the size of the 
    
    
    
    group of Methionine but eliminates the oxidation liability of the sulfur atom (sulfoxide/sulfone formation).
  • Vs. Homoserine: Replacing the terminal

    
     with 
    
    
    
    removes a hydrogen bond donor while retaining a dipole acceptor, significantly increasing lipophilicity (
    
    
    ) and membrane permeability.
The Gauche Effect & Conformation

Unlike hydrocarbon chains that prefer anti conformations to minimize steric clash, 1,2-difluoroethane and related systems (like the


-relationship in this amino acid) often prefer a gauche  conformation. This is due to 

hyperconjugation. This pre-organizes the side chain, potentially reducing the entropic penalty upon receptor binding.
Comparative Metrics

Table 1: Physicochemical Comparison of Side Chain Termini

PropertyThis compound (

)
L-Methionine (

)
L-Homoserine (

)
Van der Waals Radius 1.47 Å (F)~1.80 Å (S)1.52 Å (O)
Bond Length (C-X) 1.35 Å1.82 Å1.43 Å
Electronegativity (Pauling) 3.982.583.44
H-Bond Capability Acceptor only (weak)None (hydrophobic)Donor & Acceptor
Metabolic Liability High Stability (C-F bond energy ~116 kcal/mol)Oxidation to SulfoxideGlucuronidation / Oxidation

Part 2: Synthetic Accessibility & Workflow

The synthesis of this compound requires careful handling to prevent racemization at the


-carbon and elimination (HF loss) to form vinylglycine derivatives. The most robust route utilizes Deoxofluorination  of an N-protected homoserine ester.
Synthetic Pathway Diagram

SynthesisWorkflow Start L-Homoserine (Starting Material) Step1 Step 1: Esterification (SOCl2, MeOH) Start->Step1 Reflux, 12h Step2 Step 2: N-Protection (Boc2O, TEA) Step1->Step2 0°C to RT Step3 Step 3: Deoxofluorination (DAST or Deoxo-Fluor) Step2->Step3 -78°C, DCM Avoid Elimination Step4 Step 4: Deprotection (HCl/Dioxane) Step3->Step4 Cleavage Final This compound HCl Salt Step4->Final Precipitation

Caption: Step-by-step synthetic route from L-Homoserine to the target fluorinated amino ester.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl N-Boc-2-amino-4-fluorobutanoate

Safety Note: DAST (Diethylaminosulfur trifluoride) is thermally unstable and reacts violently with water. Perform all steps in a fume hood behind a blast shield.

Reagents:

  • N-Boc-L-homoserine methyl ester (1.0 eq)

  • DAST (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO

    
     solution[1]
    

Procedure:

  • Preparation: Dissolve N-Boc-L-homoserine methyl ester (e.g., 5.0 g) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (Ar or N

    
    ).
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Temperature control is critical to favor substitution (

    
    ) over elimination (
    
    
    
    ).
  • Addition: Add DAST dropwise via syringe over 20 minutes. Do not allow the temperature to rise above -60°C during addition.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature over 4 hours.

  • Quenching: Pour the reaction mixture carefully into a stirred mixture of DCM and saturated aqueous NaHCO

    
     at 0°C. Caution:  Vigorous CO
    
    
    
    evolution.
  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the fluorinated ester as a colorless oil.

Protocol B: Peptide Coupling (Incorporation)

To incorporate this residue into a peptide chain:

  • Deprotection: Treat the intermediate from Protocol A with 4M HCl in Dioxane for 1 hour to remove the Boc group. Evaporate solvent to yield the HCl salt.

  • Coupling: Use standard HATU/DIPEA conditions.

    • Mix: Resin-bound peptide + Fluorinated Amino Acid (HCl salt) (3 eq) + HATU (2.9 eq) + DIPEA (6 eq) in DMF.

    • Time: 1-2 hours at room temperature.

    • Monitoring: Verify coupling efficiency via Chloranil test (for secondary amines) or Kaiser test (for primary amines).

Part 4: Analytical Validation ( F NMR)

The


F nucleus is an exceptional probe for binding studies due to its 100% natural abundance and lack of background signal in biological systems.
  • Chemical Shift: The

    
    -fluorine typically resonates around -218 to -220 ppm  (referenced to CFCl
    
    
    
    ).
  • Coupling Patterns: Expect a triplet of triplets (

    
    ) or multiplet due to coupling with the 
    
    
    
    -protons (
    
    
    Hz) and
    
    
    -protons (
    
    
    Hz).
Application Workflow: F NMR Binding Screen

NMRWorkflow Sample Protein Target + Fluorinated Ligand Acquisition Acquire 1D 19F NMR (No background signal) Sample->Acquisition Analysis Analyze Chemical Shift Perturbation (CSP) & Line Broadening Acquisition->Analysis Compare Free vs Bound Result Determination of K_d & Binding Mode Analysis->Result

Caption: Workflow for using the fluorinated amino acid as an NMR spy probe.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Qiu, X. L., & Qing, F. L. (2011). Synthesis of fluorinated amino acids. European Journal of Organic Chemistry.

Sources

Methodological & Application

Protocol for incorporating Methyl 2-amino-4-fluorobutanoate into peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Methyl 2-amino-4-fluorobutanoate into Bioactive Peptides

Executive Summary & Strategic Rationale

This compound (also known as the methyl ester of 4-fluorohomoalanine or 4-F-Abu) represents a critical building block in modern peptidomimetics. The incorporation of fluorine into peptide backbones is a proven strategy to enhance metabolic stability, modulate lipophilicity, and induce specific conformational biases (the "gauche effect") without significantly altering steric bulk compared to non-fluorinated analogues.

However, the raw material provided—an ester with a free amine —presents a specific challenge. It cannot be used directly in standard Solid Phase Peptide Synthesis (SPPS) as a mid-sequence building block because it lacks N-terminal protection and possesses a C-terminal blocking group.

This guide provides two distinct workflows:

  • Upstream Conversion: Converting the methyl ester into Fmoc-2-amino-4-fluorobutanoic acid (Fmoc-4-F-Abu-OH) for standard SPPS.

  • C-Terminal Capping: Using the reagent directly in solution phase to install a fluorinated C-terminus.

Chemical Properties & Handling

PropertySpecification
Systematic Name This compound
Abbreviation H-4-F-Abu-OMe
Molecular Weight ~135.14 g/mol (Free base)
Key Risk Racemization: The

-fluorine atom exerts an electron-withdrawing inductive effect (

), increasing the acidity of the

-proton. This makes the molecule more prone to racemization during activation than standard amino acids.
Stability Elimination: While

-fluorine is more stable than

-fluorine, avoid harsh basic conditions (e.g., strong heating with NaOH) to prevent HF elimination.

Workflow A: Preparation of Fmoc-4-F-Abu-OH (The SPPS Building Block)

Objective: Transform the starting material (H-4-F-Abu-OMe) into a synthesis-ready Fmoc-amino acid. Mechanism:


-protection must precede ester hydrolysis to prevent self-polymerization and facilitate purification.
Step 1: Fmoc Protection[1][2][3][4]
  • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), DIEA (Diisopropylethylamine), Acetonitrile/Water (1:1).

  • Protocol:

    • Dissolve 1.0 eq of H-4-F-Abu-OMe (HCl salt) in Acetonitrile/Water (1:1 v/v).

    • Add 2.5 eq of DIEA to neutralize the salt and basify to pH ~8.5.

    • Cool to 0°C. Add 1.1 eq of Fmoc-OSu portion-wise.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: Check via TLC or LCMS for disappearance of amine.

    • Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Product: Fmoc-4-F-Abu-OMe (Intermediate).

Step 2: Controlled Hydrolysis (Saponification)
  • Reagents: LiOH (Lithium Hydroxide), THF/Water (3:1).

  • Critical Note: Use LiOH rather than NaOH to minimize racemization risk.

  • Protocol:

    • Dissolve Fmoc-4-F-Abu-OMe in THF/Water (3:1).

    • Cool to 0°C. Add 2.0 eq of LiOH·H₂O .

    • Stir at 0°C for 60-90 minutes. Do not heat.

    • Monitoring: Monitor ester cleavage by TLC.

    • Workup: Carefully acidify to pH 2-3 with 1M HCl at 0°C. (Avoid strong acid exposure for prolonged periods).

    • Extract with Ethyl Acetate. Dry over Na₂SO₄.[1]

    • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (0-5% MeOH in DCM).

    • Final Product: Fmoc-4-F-Abu-OH .

Workflow B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Context: Once converted to Fmoc-4-F-Abu-OH (via Workflow A), the residue can be introduced into a peptide chain.

Coupling Strategy

Due to the inductive effect of the fluorine, the activated ester is highly reactive, but the


-proton is acidic.
  • Recommended: DIC / Oxyma Pure (Carbodiimide / Oxime). This method is superior to HATU/Base for preventing racemization in sensitive amino acids.

  • Alternative: HATU / TMP (2,4,6-Trimethylpyridine). TMP is a weaker base than DIEA, reducing alpha-proton abstraction.

SPPS Protocol (Automated or Manual)
  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 mins). Wash with DMF (5x).

  • Activation (Pre-mix 2 mins):

    • 3.0 eq Fmoc-4-F-Abu-OH

    • 3.0 eq DIC

    • 3.0 eq Oxyma Pure

    • Solvent: DMF (concentration ~0.2 M).

  • Coupling: Add activated solution to resin. Shake at RT for 60 minutes.

  • QC Step: Perform a Chloranil test (more sensitive for secondary amines) or Kaiser test. If positive, re-couple using HATU/HOAt.

Visual Workflow: Conversion & Incorporation

G cluster_0 Pre-Processing (Solution) cluster_1 SPPS Cycle Start H-4-F-Abu-OMe (Methyl Ester) Step1 Fmoc-OSu / DIEA (N-Protection) Start->Step1 Inter Fmoc-4-F-Abu-OMe Step1->Inter Step2 LiOH / THF (Hydrolysis) Inter->Step2 Final Fmoc-4-F-Abu-OH (Building Block) Step2->Final Couple Coupling: DIC / Oxyma Final->Couple Input Resin Resin-Peptide-NH2 Resin->Couple Product Resin-Peptide-4FAbu-Fmoc Couple->Product

Caption: Workflow converting the methyl ester precursor to an Fmoc-acid, followed by low-racemization SPPS coupling.

Workflow C: Solution Phase C-Terminal Incorporation

Context: Using This compound directly as the C-terminal residue (e.g., for a peptide ester or subsequent amidation).

Protocol:

  • Activation of Peptide Fragment: Dissolve the N-protected peptide fragment (e.g., Boc-Peptide-OH or Fmoc-Peptide-OH) in DMF/DCM.

  • Add 1.1 eq HATU and 2.5 eq DIEA . Stir for 2 minutes.

  • Amine Addition: Add 1.2 eq this compound (HCl salt) .

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl, and Brine.

  • Result: Protected Peptide-4-F-Abu-OMe.

Quality Control & Validation

The incorporation of fluorine provides a unique spectroscopic handle.

MethodPurposeExpectation

F NMR
Structural ValidationSingle peak around -218 to -220 ppm (vs CFCl₃). Splitting pattern (triplet of triplets) confirms

-position.
Chiral HPLC Racemization CheckCompare product against a standard synthesized with intentional D-isomer doping.
HRMS IdentityMass shift of +18 Da (F vs H) compared to standard Abu/Homoalanine.

References

  • Standard Fmoc Protection Protocols

    • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Fluorinated Amino Acids in Peptides

    • Jäckel, C., & Koksch, B. (2005). Fluorine in peptide design and protein engineering.[3][4] European Journal of Organic Chemistry, 2005(21), 4483–4503. Link

  • Racemization Control (Oxyma/DIC)

    • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Synthesis of Fluorinated Building Blocks

    • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[5][4][6] European Journal of Organic Chemistry, 2011(18), 3261-3278. Link

Sources

Application Note: Methyl 2-amino-4-fluorobutanoate as a Dynamic 19F NMR Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in chemical biology and drug discovery. It synthesizes specific physicochemical data with standard operating procedures for 19F NMR spectroscopy.

Executive Summary

Methyl 2-amino-4-fluorobutanoate (also known as the methyl ester of 4-fluorobutyrine) represents a high-sensitivity 19F NMR probe utilized primarily for two distinct applications: (1) Real-time monitoring of esterase/protease activity and (2) Metabolic incorporation into proteins as a structural reporter.

Unlike traditional fluorophores or radioactive tracers, this probe offers zero biological background (due to the absence of endogenous fluorine in mammalian systems) and extreme sensitivity to local electronic environments. This guide provides optimized protocols for sample preparation, data acquisition, and kinetic analysis.

Technical Specifications & Mechanism

Physicochemical Properties
  • Compound Name: this compound (Hydrochloride salt recommended for solubility)

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
  • 19F Chemical Shift:

    
     ppm (Acid form, ref. CFCl
    
    
    
    ); Ester form exhibits a distinct shift (
    
    
    ppm).
  • Signal Multiplicity: Triplet of triplets (tt) or multiplet, driven by geminal (

    
     Hz) and vicinal (
    
    
    
    Hz) couplings.
Mechanism of Action

The probe functions as a "Chemical Shift Switch." The fluorine atom is located on the


-carbon. While 3 bonds away from the carbonyl center, the electronic perturbation caused by the hydrolysis of the methyl ester to the free carboxylate is sufficient to induce a measurable shift in the 19F NMR signal.

Reaction Scheme:



Experimental Protocols

Protocol A: In Vitro Esterase Kinetic Assay

Objective: Determine


 and 

of an esterase enzyme using 19F NMR.
Step 1: Sample Preparation
  • Stock Solution: Dissolve this compound HCl to 50 mM in

    
    .
    
  • Buffer Preparation: Prepare 100 mM Phosphate Buffer (pH 7.4) in 90% H

    
    O / 10% D
    
    
    
    O. Note: High D
    
    
    O content is not strictly necessary for 19F but helps with lock stability.
  • Internal Standard: Add 50

    
    M Trifluoroacetic acid (TFA, 
    
    
    
    ppm) or 5-Fluorotryptophan as a reference. Avoid TFA if protein stability is a concern; use Fluoride ion (KF) in a capillary insert instead.
Step 2: NMR Acquisition Parameters
  • Instrument: 400 MHz (376 MHz for 19F) or higher.[1]

  • Probe: 5mm BBFO or dedicated 19F probe.

  • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) to suppress NOE if quantitative integration is critical.

  • Spectral Width: 50 ppm (centered at -220 ppm) to capture both Ester and Acid signals.

  • Relaxation Delay (D1): Set to

    
     (typically 3-5 seconds for small fluoro-alkyls) to ensure quantitative accuracy.
    
  • Scans (NS): 16–64 scans per time point (approx. 1-2 min per spectrum).

Step 3: Kinetic Run
  • Insert the tube containing substrate (e.g., 1 mM) in buffer without enzyme. Acquire t=0 reference spectrum.

  • Eject sample, add Enzyme (e.g., 10-100 nM final conc), mix by inversion.

  • Immediately re-insert and start a pseudo-2D kinetic loop (serial acquisition of 1D spectra) for 60 minutes.

Protocol B: Metabolic Protein Labeling

Objective: Incorporate the probe into expressed proteins to study folding or ligand binding.

  • Auxotrophic Strain: Use an E. coli methionine auxotroph (e.g., B834(DE3)).

  • Media Switch: Grow cells in minimal media with limiting Methionine.

  • Induction: At OD

    
    , switch to media containing This compound  (or the free acid form) at 60 mg/L and induce with IPTG.
    
  • Purification: Purify protein using standard affinity chromatography.

  • Analysis: The 19F NMR spectrum of the purified protein will show distinct resonances for the fluorinated residue. Changes in chemical shift or line broadening indicate ligand binding or unfolding events.

Data Presentation & Analysis

Expected Results Table
SpeciesChemical Shift (

, ppm)
MultiplicityNotes
Ester (Substrate) ~ -220.8MultipletDistinct starting peak
Acid (Product) ~ -221.5MultipletAppears over time
Fluoride (Defluorination) -119.0SingletIndicates metabolic degradation (toxicity)
Kinetic Data Processing

To extract the reaction rate (


):
  • Integrate the Ester peak (

    
    ) and Acid  peak (
    
    
    
    ).
  • Calculate conversion fraction

    
    :
    
    
    
    
  • Plot

    
     vs. Time.
    
  • Fit the initial linear portion to determine

    
    .
    

Visualization of Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction & Acquisition cluster_2 Phase 3: Analysis Compound Methyl 2-amino- 4-fluorobutanoate Mix Rapid Mixing Compound->Mix Buffer Phosphate Buffer (pH 7.4, 10% D2O) Buffer->Mix Enzyme Target Esterase (or Cell Culture) Enzyme->Mix Magnet 19F NMR (376 MHz) Mix->Magnet Insert Sample Loop Kinetic Loop (t=0 to 60 min) Magnet->Loop Serial Acquisition Spectrum Spectrum Processing (FT, Phasing) Loop->Spectrum FID Data Integration Peak Integration (Ester vs Acid) Spectrum->Integration Identify Peaks Plot Michaelis-Menten Curve Fit Integration->Plot Calculate Rate

Caption: Workflow for 19F NMR kinetic profiling of esterase activity using the fluorinated probe.

Troubleshooting & Optimization

  • Issue: Broad Lines.

    • Cause: Paramagnetic impurities or protein aggregation.

    • Fix: Add 1 mM EDTA to buffer; ensure protein is soluble.

  • Issue: Low Signal-to-Noise.

    • Cause: Long T1 relaxation times leading to saturation.

    • Fix: Increase D1 delay to 5 seconds or increase concentration to >500

      
      M.
      
  • Issue: Chemical Shift Drift.

    • Cause: pH changes during hydrolysis.

    • Fix: Use a strong buffer (100 mM) to maintain pH 7.4, as the acid shift is pH-dependent near its pKa.

References

  • Merkel, L. et al. (2010). Fluorine labeling of proteins for NMR studies.[2][3][4] ChemBioChem, 11(14), 1993-1996. Link

  • Vukelić, S. et al. (2017).[1] Stabilization of peptides by site-specific incorporation of fluorinated amino acids.[1] Beilstein J. Org.[1] Chem, 13, 2869-2882.[1] Link

  • Salomón-Ferrer, R. et al. (2014). Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions.[3] Journal of the American Chemical Society, 136(49). Link

  • Alfa Chemistry. (2023). 19F NMR Chemical Shift Table - Organofluorine.Link

  • BldPharm. (2023).[5] Product Monograph: (S)-2-Amino-4-fluorobutanoic acid.[6][7]Link

Sources

Troubleshooting & Optimization

Preventing racemization of Methyl 2-amino-4-fluorobutanoate during hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FA-HYD-004 Topic: Preventing Racemization during Ester Hydrolysis Status: Active Guide Applicable Molecules: Methyl 2-amino-4-fluorobutanoate (and related


-fluorinated 

-amino esters).
Executive Summary

You are encountering challenges in hydrolyzing This compound to its free acid form while maintaining enantiopurity.

The Core Problem: The presence of the fluorine atom at the


-position exerts a strong electron-withdrawing inductive effect (

). This effect propagates through the carbon chain, significantly increasing the acidity of the

-proton compared to non-fluorinated analogs (like 2-aminobutanoate). Under standard basic hydrolysis conditions (NaOH/MeOH), this increased acidity accelerates deprotonation, leading to rapid racemization via an enolate intermediate.

This guide provides three validated protocols to mitigate this risk, ranked from highest enantiomeric retention to highest throughput.

Module 1: The Gold Standard – Enzymatic Hydrolysis

Recommendation: Use this method for high-value intermediates where >99% ee is non-negotiable.

Enzymes operate at neutral pH (6.5–7.5), completely avoiding the formation of the anionic enolate intermediate responsible for racemization.

Mechanism of Action

Lipases (specifically Burkholderia cepacia or Candida antarctica Lipase B) selectively hydrolyze the ester bond using a catalytic triad (Ser-His-Asp) that does not require


-deprotonation.
Protocol
  • Preparation: Suspend this compound (1.0 eq) in a phosphate buffer (pH 7.2, 0.1 M).

  • Co-solvent: Add 10% (v/v) Acetone or DMSO if solubility is poor.

  • Enzyme Addition: Add Lipase PS (Amano) or CAL-B (immobilized, 20-50% w/w relative to substrate).

  • Incubation: Stir gently at 30°C for 12–24 hours. Monitor pH; if it drops due to acid formation, use an autotitrator to maintain pH 7.2 with 0.5M NaOH (slow addition).

  • Workup: Filter off the immobilized enzyme (reusable). Acidify the filtrate to pH 3 with 1M HCl and extract or lyophilize.

Pros:

  • Zero risk of racemization.

  • Mild conditions prevent defluorination (HF elimination).

Cons:

  • Slower reaction time.

  • Requires pH monitoring.

Module 2: Chemical Hydrolysis – The Lithium Hydroxide Optimization

Recommendation: Use this for scale-up when enzymes are cost-prohibitive.

Why LiOH? Lithium (


) is a hard cation that coordinates tightly with the carboxylate oxygen, stabilizing the intermediate and effectively reducing the basicity of the hydroxide in the immediate vicinity of the 

-proton compared to

or

.
Critical Control Points
  • Temperature: Must be kept at 0°C . Every 10°C increase doubles the rate of racemization.

  • Stoichiometry: Do not exceed 1.1 equivalents of base. Excess base attacks the

    
    -proton.
    
Protocol
  • Solvent System: Dissolve substrate in THF:Water (3:1). The organic solvent suppresses the solubility of the free base, modulating reactivity.

  • Cooling: Cool solution to 0°C (Ice/Water bath).

  • Addition: Add LiOH·H2O (1.05 eq) dissolved in minimal water dropwise over 30 minutes.

  • Reaction: Stir at 0°C. Monitor by TLC/LCMS. Do not let it warm to RT.

  • Quench: Immediately upon completion (usually 2-4 hours), acidify with 1M HCl at 0°C to pH 3-4.

  • Extraction: Extract immediately to remove the product from the basic environment.

Module 3: The "Nuclear" Option – Acid Hydrolysis

Recommendation: Use only if the amine is protected (e.g., N-Acetyl) or if the substrate is extremely prone to base-catalyzed degradation.

Acid hydrolysis proceeds via a tetrahedral intermediate where the carbonyl oxygen is protonated. The


-proton remains relatively stable because the nitrogen is protonated (

), creating a repulsive positive charge field that protects the

-proton from removal.

Risk: Harsh acidic conditions and heat can cause


-elimination of HF , leading to the formation of a crotonic acid derivative (vinyl glycine analog).
Protocol
  • Dissolve substrate in 2M HCl or 2M H2SO4 .

  • Heat to 50°C (Do not reflux; reflux promotes HF elimination).

  • Monitor closely.

  • Lyophilize directly to obtain the amino acid hydrochloride salt.

Visualizing the Risk: Racemization Pathways

The following diagram illustrates the decision logic and the chemical mechanism of failure (Racemization).

G cluster_0 Hydrolysis Decision Tree cluster_1 Mechanism of Failure (Racemization) Start Start: this compound Check Requirement: >99% ee? Start->Check Enzyme Route A: Enzymatic (Lipase) (pH 7.0, 30°C) Check->Enzyme Yes (High Value) Chemical Route B: Chemical Base (LiOH) (0°C, THF/H2O) Check->Chemical No (Scale Up) Base Base (OH-) Chemical->Base AlphaH Alpha-Proton Removal Base->AlphaH Attacks Enolate Planar Enolate Intermediate (Chirality Lost) AlphaH->Enolate Fluorine Inductive Effect Accelerates This Racemic Racemic Product (50% L / 50% D) Enolate->Racemic Reprotonation

Caption: Decision Logic for Hydrolysis Method and the Mechanism of Base-Catalyzed Racemization.

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Loss of Optical Rotation (ee% drop) Reaction temperature too high during LiOH hydrolysis.Repeat experiment at -5°C to 0°C . Switch to LiOH/H2O2 (Peroxide assists hydrolysis at lower pH).
Formation of Crotonic Acid (Double Bond)

- or

-elimination of Fluorine (HF loss).
Avoid strong acids at reflux. Avoid strong bases (NaOH/KOH). Use Enzymatic hydrolysis .[1][2]
Low Yield (Incomplete Reaction) Poor solubility of the fluorinated ester in water.Increase THF ratio or use Dioxane/Water . Ensure vigorous stirring (emulsion).
Product is a Lactam (Cyclized) Free amine attacked the ester (rare for

-amino, common if chain length varies).
Ensure the amine is protonated (

) during workup. Do not store the free amino acid ester in basic solution.
References
  • Enzymatic Synthesis of Fluorinated Compounds. Source: PMC (NIH). Relevance: Validates the use of lipases for enantioselective hydrolysis of fluorinated amino acid esters.[3] URL:[Link]

  • LiOH-Mediated Hydrolysis and Racemization Suppression. Source: ResearchGate / Journal of Organic Chemistry. Relevance: Establishes LiOH as the superior base for minimizing racemization compared to NaOH/KOH due to cation hardness. URL:[Link]

  • Racemization of Alpha-Amino Acid Esters by Base. Source: PubMed. Relevance: Details the mechanism of alpha-proton abstraction and the effect of electron-withdrawing groups (like Fluorine) on reaction rates. URL:[Link]

  • Suppression of Racemization in Peptide Synthesis. Source: Nature Communications. Relevance: Discusses protecting group strategies to prevent alpha-carbon racemization during coupling and hydrolysis steps. URL:[Link]

Sources

Technical Support Center: Minimizing Defluorination in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an interactive Support Center, designed to address the specific challenges of maintaining C–F bond integrity during amino acid synthesis and peptide assembly.

Status: Active | Topic: C–F Bond Preservation | Audience: Medicinal Chemists & Process Engineers

Executive Summary

Fluorine incorporation into amino acids is a high-stakes modification.[1] While the C–F bond is thermodynamically strong (approx. 116 kcal/mol), it renders the molecule susceptible to unique failure modes during synthesis:


-elimination  (in aliphatic chains), nucleophilic aromatic substitution (

)
(in electron-deficient rings), and metal-mediated oxidative addition .[1] This guide provides mechanistic insights and actionable protocols to prevent these specific side reactions.
Module 1: Troubleshooting Base-Mediated Defluorination

Focus: Aliphatic Fluorinated Amino Acids (e.g.,


-fluorophenylalanine, 4-fluoroproline)
Q: Why is my fluorinated amino acid losing 20 Da (HF) during Fmoc deprotection?

Diagnosis: You are likely triggering


-elimination  of hydrogen fluoride.[1]
Mechanism:  The high electronegativity of fluorine increases the acidity of the 

-proton. Common bases used in Solid Phase Peptide Synthesis (SPPS), such as piperidine, can deprotonate this position, leading to an E2 or E1cB elimination that expels fluoride and forms a dehydro-amino acid (alkene).

The Fix:

  • Switch Bases: Replace piperidine (pKa ~11.1) with a milder, non-nucleophilic base. Piperazine (pKa ~9.8) or DBU (non-nucleophilic, though strong, use with caution and short times) are alternatives.

  • Lower Concentration: Reduce base concentration from the standard 20% to 5–10%.

  • Add Acid Additives: The addition of 0.1 M HOBt (1-hydroxybenzotriazole) to the deprotection cocktail lowers the effective basicity while maintaining deprotection efficiency.

Visualizing the Pathway:

BetaElimination cluster_0 Reaction Conditions cluster_1 Mechanism (E2/E1cB) Base Base (Piperidine) Substrate Beta-Fluoro Amino Acid Base->Substrate Attacks Beta-H Transition Carbanion Formation (Alpha/Beta Deprotection) Substrate->Transition Elimination Loss of F- (Leaving Group) Transition->Elimination Product Dehydro-Amino Acid (Defluorinated) Elimination->Product -HF

Caption: Mechanism of base-induced HF elimination in


-fluorinated amino acids.[1]
Module 2: Preventing Nucleophilic Aromatic Substitution ( )

Focus: Polyfluorinated Aromatics (e.g., Pentafluorophenylalanine, 2,4-difluorophenylalanine)

Q: Why do I see solvent adducts or amine incorporation on my fluorinated aromatic ring?

Diagnosis: Your aromatic ring is acting as an electrophile in an


 reaction .
Mechanism:  Fluorine is highly electronegative, pulling electron density from the ring. If you have multiple fluorines (or other EWGs like 

), the ring becomes electron-deficient.[1] The amine used for deprotection (piperidine) or coupling acts as a nucleophile, attacking the ring and displacing a fluoride ion via a Meisenheimer complex intermediate.

The Fix:

  • Steric Shielding: Use bulky bases for deprotection that cannot easily approach the ring carbon. 4-Methylpiperidine is slightly bulkier, but DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is superior as it is non-nucleophilic.[1]

  • Temperature Control:

    
     rates drop significantly at lower temperatures. Perform deprotection at 0°C or room temperature; avoid microwave heating for these residues.
    
  • Solvent Switch:

    
     is faster in polar aprotic solvents (DMF/DMSO). Using a mixture with a less polar solvent (e.g., DCM/DMF 1:1) can retard the substitution rate.
    

Data Comparison: Base Risk Profile

Base ReagentpKa (approx)NucleophilicityDefluorination Risk (

)
Recommended Use
Piperidine 11.1HighHigh Standard SPPS (Avoid for poly-F)
Piperazine 9.8ModerateMedium Labile Fmoc removal
Morpholine 8.3ModerateLow Slow deprotection
DBU (1-2%) 12.0Very Low (Steric)Very Low Best for Poly-F Aromatics
Module 3: Metal-Catalyzed Cross-Coupling Integrity

Focus: Synthesis of Fluorinated Phe/Tyr analogs via Negishi or Suzuki Coupling

Q: My Palladium catalyst is cleaving the C–F bond instead of the C–Br bond. How do I stop this?

Diagnosis: Competitive Oxidative Addition into the C–F bond. Mechanism: While C–Br bonds are weaker, electron-deficient fluoroarenes can undergo oxidative addition with electron-rich Pd(0) species, especially if the catalyst is ligated by small, electron-rich phosphines.[1]

The Fix:

  • Ligand Selection: Use bulky, electron-rich ligands (e.g., t-BuXPhos , BrettPhos ).[1] The steric bulk prevents the metal center from getting close enough to the short C–F bond to insert, while still activating the longer C–Br/C–I bond.

  • Catalyst Control: Avoid "naked" Pd sources like

    
     which can scramble. Use precatalysts (e.g., Buchwald generations) that ensure the bulky ligand is bound immediately upon activation.
    
Experimental Protocols
Protocol A: "Safe" Fmoc Removal for Fluorinated Peptides

Use this protocol for peptides containing


-fluoro amino acids or pentafluorophenylalanine.[1]
  • Preparation: Prepare a solution of 2% DBU and 2% Piperidine in DMF (v/v). Note: The small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct, while DBU drives the deprotection without attacking the ring.

  • Execution:

    • Wash resin with DMF (3 x 1 min).

    • Add deprotection solution (10 mL per gram resin).

    • Agitate gently for 5 minutes at Room Temperature.

    • Drain and repeat for 5 minutes . Do not extend beyond 10 mins total.

  • Wash: Immediately wash with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of base.

  • Validation: Cleave a micro-sample and analyze via LC-MS. Look for M-20 (HF loss) or M+67 (Piperidine adduct).[1]

Protocol B: Negishi Coupling for Fluorinated Phenylalanine Synthesis

Designed to prevent C-F activation.

  • Zinc Reagent Formation: Activate Zn dust with TMSCl/1,2-dibromoethane in dry DMF. Add the iodo-alanine derivative (protected) at 0°C. Stir until consumed to form the organozinc species.

  • Catalyst Prep: In a separate vial, mix

    
      (1 mol%) and SPhos  or XPhos  (2 mol%). Reason: SPhos is bulky enough to prevent C-F insertion.
    
  • Coupling: Add the fluorinated aryl bromide (e.g., 4-bromo-2-fluorobenzene). Add the catalyst mixture to the organozinc solution.

  • Reaction: Heat to 40–50°C (Do not exceed 60°C). Monitor by HPLC.

  • Quench: Cool to RT, quench with sat.

    
    , extract with EtOAc.
    
Decision Tree: Troubleshooting Defluorination

Troubleshooting Start Defluorination Detected? Type Identify Substrate Type Start->Type Aliphatic Aliphatic (e.g. 4-F-Pro, 3-F-Val) Type->Aliphatic Aromatic Aromatic (e.g. Pentafluoro-Phe) Type->Aromatic CheckMass Check Mass Spec Shift Aliphatic->CheckMass CheckAdduct Check for Adducts Aromatic->CheckAdduct M_minus_20 Mass = M - 20 Da (Loss of HF) CheckMass->M_minus_20 M_plus_Base Mass = M + Base (Substitution) CheckAdduct->M_plus_Base Sol_Elim Solution: Elimination Issue 1. Use DBU/Piperazine 2. Add HOBt 3. Lower Temp M_minus_20->Sol_Elim Sol_SNAr Solution: SNAr Issue 1. Use Non-nuc Base (DBU) 2. Avoid Polar Solvents 3. Steric Shielding M_plus_Base->Sol_SNAr

Caption: Diagnostic workflow for identifying and solving defluorination issues.

References
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]

  • 
    -Elimination Side Reactions. ResearchGate. Available at: [Link]
    
  • Palladium-catalyzed oxidative cross-coupling for the synthesis of

    
    -amino ketones. RSC Advances. Available at: [Link]
    

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectra Analysis of Methyl 2-amino-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. Methyl 2-amino-4-fluorobutanoate, a non-proteinogenic amino acid ester, represents a valuable building block in this domain. Its structural integrity and purity are paramount, making robust analytical characterization essential.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the structural elucidation and purity assessment of such compounds. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will explore the causal relationships between molecular structure and spectral output, compare its signature to a non-fluorinated analogue and a common impurity, and provide a validated experimental protocol for data acquisition.

The Decisive Influence of Fluorine: A Predictive NMR Analysis

The presence of a fluorine atom introduces distinct and highly informative features into an NMR spectrum, primarily through-bond J-coupling to nearby ¹H and ¹³C nuclei. Understanding these interactions is key to an unambiguous spectral assignment.

¹H NMR Spectrum: Decoding the Splits

The ¹H NMR spectrum is defined by chemical shifts (δ), integration values, and signal multiplicity. For this compound, we anticipate four distinct proton environments. The most striking feature is the large coupling constant between fluorine and the adjacent methylene protons (CH₂F), a phenomenon known as geminal coupling (²JH-F), which is typically in the range of 45-50 Hz.[1]

  • H-4 (CH₂F): These two protons are diastereotopic and will be the most downfield-shifted of the aliphatic protons due to the extreme electronegativity of the directly attached fluorine. The signal is expected to be a complex multiplet, appearing as a doublet of triplets. The large splitting (~47-49 Hz) is due to the geminal coupling to fluorine (²JH-F), and the smaller splitting is from the vicinal coupling to the H-3 protons (³JH-H).[1]

  • H-3 (-CH₂-): This methylene group experiences less deshielding than H-4. Its signal will be a multiplet due to coupling with both the H-2 proton and the two H-4 protons.

  • H-2 (α-CH): This methine proton is alpha to both the amine and the ester carbonyl, shifting it downfield. It will appear as a triplet or multiplet due to coupling with the H-3 protons.

  • -OCH₃ (Ester Methyl): This group will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm, a characteristic region for methyl esters.[2]

  • -NH₂ (Amine): These protons often appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature.[3]

¹³C NMR Spectrum: The Carbon-Fluorine Signature

The ¹³C NMR spectrum provides a direct count of unique carbon atoms and reveals the powerful one-bond carbon-fluorine coupling (¹JC-F), which is exceptionally large, often exceeding 180 Hz.[1]

  • C-4 (CH₂F): This carbon will show the most dramatic effect. Its signal will be split into a doublet with a very large coupling constant (¹JC-F ≈ 180-185 Hz) due to the directly bonded fluorine.[1]

  • C-3 (-CH₂-): This carbon will also be split into a doublet by the fluorine atom, but with a smaller two-bond coupling constant (²JC-F, typically ~20 Hz).[1]

  • C-2 (α-CH): A smaller three-bond coupling (³JC-F) may be observable, splitting this signal into a doublet.

  • C-1 (C=O): The carbonyl carbon signal will be found significantly downfield (~170-175 ppm). It may also exhibit a small three-bond coupling to fluorine (³JC-F).

  • -OCH₃: The methyl carbon of the ester will appear as a singlet in the typical upfield region for such groups (~50-55 ppm).

Comparative Analysis: Establishing Identity and Purity

A spectrum is most powerful when used for comparison. Here, we contrast the target molecule with two relevant alternatives to demonstrate how NMR can be used to confirm structure and assess purity.

Comparison 1: The Impact of Fluorination

This compound vs. Methyl 2-aminobutanoate

The primary difference is the absence of H-F and C-F coupling in the non-fluorinated analogue. The C-4 methyl group in methyl 2-aminobutanoate would appear as a simple triplet, and the H-4 protons would be significantly more upfield compared to the fluorinated compound. This comparison unequivocally highlights the structural influence of the fluorine atom.

Comparison 2: Purity Assessment

This compound vs. 2-amino-4-fluorobutanoic acid

A common impurity is the unesterified starting material or a hydrolysis product. The key differentiator in the NMR spectrum would be the absence of the sharp methyl ester singlet (~3.8 ppm) in the ¹H NMR of the carboxylic acid impurity. Concurrently, the ¹³C NMR spectrum of the impurity would lack the methoxy carbon signal (~52 ppm). The presence of even minor peaks in these regions can be used to quantify the level of impurity.

Table 1: Predicted NMR Data for Comparative Analysis
CompoundNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Coupling Constants (J, Hz)
This compound ¹H
H-4~4.5 - 4.7Doublet of Triplets²JH-F ≈ 48, ³JH-H ≈ 7
H-3~2.0 - 2.3Multiplet-
H-2~3.5 - 3.7Triplet³JH-H ≈ 7
-OCH₃~3.8Singlet-
¹³C
C-4~83 - 85Doublet¹JC-F ≈ 185
C-3~30 - 33Doublet²JC-F ≈ 20
C-2~53 - 55Doublet (weak)³JC-F ≈ 5
C=O~173 - 175Singlet or weak d³JC-F ≈ 2-4
-OCH₃~52 - 53Singlet-
Methyl 2-aminobutanoate (Analogue) ¹H
H-4~0.9 - 1.0Triplet³JH-H ≈ 7.5
H-3~1.5 - 1.7Multiplet-
H-2~3.3 - 3.5Triplet³JH-H ≈ 7
-OCH₃~3.7Singlet-
2-amino-4-fluorobutanoic acid (Impurity) ¹H
-OCH₃Absent--
¹³C
-OCH₃Absent--
C=O~177 - 180Singlet or weak d³JC-F ≈ 2-4

Experimental Protocol: Acquiring High-Quality NMR Data

This protocol outlines a self-validating system for obtaining reliable NMR spectra for structural confirmation and purity analysis. The key is consistency in sample preparation and the use of appropriate acquisition parameters.

1. Sample Preparation: a. Weigh approximately 10-15 mg of the this compound sample directly into a clean, dry NMR tube. b. Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is often suitable for amino acid esters. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Most deuterated solvents come with TMS already added. d. Cap the NMR tube and vortex gently for 30-60 seconds to ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup & Calibration (¹H NMR): a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical TMS peak is the primary indicator of good shimming. d. Set the correct receiver gain.

3. ¹H NMR Data Acquisition: a. Spectral Width: Set to a range that encompasses all expected proton signals (e.g., -1 to 10 ppm). b. Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient. c. Relaxation Delay (D1): Use a delay of at least 2-5 seconds to allow for full proton relaxation, ensuring accurate integration. d. Acquisition Time (AT): A time of 2-4 seconds is standard for high-resolution spectra. e. Acquire the Free Induction Decay (FID).

4. ¹³C NMR Data Acquisition: a. Switch the probe to the ¹³C channel. b. Spectral Width: Set to a wide range to cover all carbon types, including the carbonyl (e.g., 0 to 200 ppm). c. Acquisition Mode: Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets (except for C-F splitting). d. Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are required. Start with 128 or 256 scans and increase if signal-to-noise is low. e. Relaxation Delay (D1): A 2-second delay is a good starting point. f. Acquire the FID.

5. Data Processing and Analysis: a. Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra. b. Phase the spectra to ensure all peaks are in the positive absorptive mode. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm). d. Integrate the peaks in the ¹H spectrum to determine the relative proton ratios. e. Measure chemical shifts and coupling constants. Compare the experimental data to the predicted values and reference compounds to confirm the structure and assess purity.

Visualizing the Workflow

A systematic approach ensures reproducibility and accuracy in NMR analysis. The following diagram illustrates the logical flow from sample receipt to final structural validation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Final Validation prep1 Weigh Sample (10-15 mg) prep2 Add Deuterated Solvent & TMS (~0.6 mL) prep1->prep2 prep3 Vortex to Homogenize prep2->prep3 acq1 Insert Sample Lock & Shim prep3->acq1 acq2 Acquire ¹H Spectrum (NS=16, D1=5s) acq1->acq2 acq3 Acquire ¹³C Spectrum (NS=256, D1=2s) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Calibrate Spectrum (TMS=0) proc1->proc2 proc3 Integrate & Assign Peaks proc2->proc3 proc4 Measure J-Coupling proc3->proc4 report1 Compare Data to Predictions & Reference Spectra proc4->report1 report2 Confirm Structure & Assess Purity report1->report2

Caption: Workflow for NMR analysis of this compound.

Conclusion

The NMR analysis of this compound is a clear illustration of how modern spectroscopy provides deep structural insights. The characteristic chemical shifts and, most importantly, the large and predictable H-F and C-F coupling constants serve as definitive fingerprints for this molecule. By comparing the acquired spectrum against theoretical predictions and the spectra of likely alternatives, researchers can unambiguously confirm the identity, integrity, and purity of this valuable synthetic building block, ensuring the quality of materials advancing through the drug discovery pipeline.

References

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 2023. [Link]

  • 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website - University of Illinois, 1996. [Link]

  • N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. ResearchGate, N/A. [Link]

  • Coupling of Protons with Fluorine. ResearchGate, 2007. [Link]

  • Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. PMC, N/A. [Link]

  • Fluorine NMR. University of Washington, N/A. [Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 2023. [Link]

  • Vicinal fluorine-proton coupling constants. PubMed, 1998. [Link]

  • NMR Spectroscopy Primer. University of Manchester, N/A. [Link]

  • Lecture 3: Coupling Constants. Eugene E. Kwan, Harvard University, 2012. [Link]

  • NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 1961. [Link]

  • Chem 117 Reference Spectra. Eugene E. Kwan, Harvard University, 2011. [Link]

  • Supporting Information for "A mild and efficient protocol for the synthesis of methyl benzoates from benzyl alcohols". The Royal Society of Chemistry, N/A. [Link]

  • Chemical shifts. University of Regensburg, N/A. [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data & Info, N/A. [Link]

  • ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate, N/A. [Link]

  • ¹H, ¹³C and ¹⁵N chemical shift table of 20 common amino acids. KPWu's group research site, 2021. [Link]

  • NMR chemical shifts in amino acids: Effects of environments, electric field, and amine group rotation. OSTI.GOV, 2002. [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. Acta Crystallographica Section E, 2023. [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PMC, 2023. [Link]

  • Growth and Characterization of Methyl 2-amino-5-bromobenzoate Crystal for NLO Applications. PubMed, 2012. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC, 2022. [Link]

  • Impurity profile of amino acids?. ResearchGate, 2005. [Link]

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A Comparative Guide for Researchers: Methyl 2-amino-4-fluorobutanoate vs. Non-Fluorinated Methionine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of chemical biology and drug development, the strategic incorporation of non-canonical amino acids into proteins offers a powerful toolset for probing biological processes, enhancing therapeutic properties, and developing novel diagnostics. Methionine, as one of the two sulfur-containing proteinogenic amino acids, presents a unique target for substitution with synthetic analogs. This guide provides an in-depth, objective comparison of a fluorinated methionine analog, represented by methyl 2-amino-4-fluorobutanoate (and its more extensively studied acid form, 2-amino-4-fluorobutanoic acid or γ-fluoromethionine), against widely used non-fluorinated methionine analogs. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions for their specific applications.

Introduction: The Significance of Methionine Analogs

Methionine's role extends beyond its function as a building block of proteins; it is also a key component in the initiation of translation and a precursor for the universal methyl donor, S-adenosylmethionine (SAM). The thioether side chain of methionine is a target for post-translational modifications, including oxidation, which can modulate protein function. The substitution of methionine with synthetic analogs allows for the introduction of unique chemical functionalities, such as fluorophores, bioorthogonal handles for "click" chemistry, and probes for NMR spectroscopy.[1][2]

This guide will focus on the comparative performance of a representative fluorinated analog, γ-fluoromethionine, and common non-fluorinated analogs, including norleucine, azidohomoalanine (AHA), and homopropargylglycine (HPG).

At a Glance: Key Properties of Methionine Analogs

Propertyγ-FluoromethionineNorleucineAzidohomoalanine (AHA)Homopropargylglycine (HPG)
Structure CH₃SCH₂CH₂CH(NH₂)COOCH₃CH₃(CH₂)₃CH(NH₂)COOHN₃(CH₂)₂CH(NH₂)COOHHC≡C(CH₂)₂CH(NH₂)COOH
Key Feature Fluorine atom for ¹⁹F NMRIsosteric, non-oxidizable mimicAzide group for click chemistryAlkyne group for click chemistry
Primary Use Protein structure & dynamics studiesProbing methionine oxidationBioorthogonal labeling & proteomicsBioorthogonal labeling & proteomics
Incorporation Efficiency Moderate to high[3]High[4][5]High[6][7]High[6][7]
Metabolic Stability Generally high[8][9]HighGenerally stableGenerally stable
Cellular Toxicity Generally low to moderate[10]LowGenerally low, can induce stress[11]Generally low, can be more toxic than AHA in some systems[11]

Delving Deeper: A Head-to-Head Comparison

Metabolic Stability and Bio-incorporation

The introduction of a carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry, often enhances the metabolic stability of a molecule by blocking sites susceptible to enzymatic degradation.[8][9] While specific data for this compound is scarce, studies on similar fluorinated amino acids suggest a high degree of metabolic stability. This is a key advantage over natural methionine, which is prone to oxidation.

Non-fluorinated analogs also exhibit high metabolic stability. Norleucine, being a simple aliphatic analog, is not susceptible to oxidation in the same way as methionine.[4] AHA and HPG are also generally stable within the cellular environment, allowing for their efficient incorporation into proteins.[6]

The efficiency of incorporation into a nascent polypeptide chain is a critical factor for any methionine analog. This process is primarily governed by the ability of the analog to be recognized and charged onto tRNA by methionyl-tRNA synthetase (MetRS).[12][13][14] Norleucine is readily incorporated in place of methionine in various organisms.[4][5] Similarly, AHA and HPG are efficiently incorporated, enabling robust labeling of newly synthesized proteins.[6][7][15] The incorporation efficiency of fluorinated amino acids can vary but is often sufficient for various applications, including NMR studies.[3]

Impact on Protein Structure and Function

A crucial consideration when using amino acid analogs is their potential to perturb the native structure and function of the protein. The substitution of methionine with a fluorinated analog can enhance protein stability due to the hydrophobic nature of the C-F bond.[3][9] However, the larger size of the fluorinated side chain compared to a methyl group can also introduce steric clashes if the substitution site is in a tightly packed region of the protein.[16][17]

Norleucine is considered a close isostere of methionine and often has a minimal impact on protein structure and function, making it a suitable tool for studying the role of methionine oxidation.[4] AHA and HPG, with their bioorthogonal handles, are also generally well-tolerated, although the bulkier azide and alkyne groups can potentially influence protein folding and function in a context-dependent manner.

Applications in Research and Drug Development

γ-Fluoromethionine and its derivatives are invaluable tools for ¹⁹F NMR spectroscopy. The fluorine nucleus provides a sensitive probe for studying protein structure, dynamics, and ligand binding without the background noise associated with ¹H NMR.[1][2][11][18]

Norleucine is primarily used to investigate the functional consequences of methionine oxidation. By replacing methionine with the non-oxidizable norleucine, researchers can dissect the role of methionine oxidation in protein function and cellular signaling.[4][14][19]

AHA and HPG are the workhorses of bioorthogonal proteomics.[1][6] Their azide and alkyne functionalities allow for the selective labeling and enrichment of newly synthesized proteins using click chemistry.[2][11][20] This enables a wide range of applications, from visualizing protein synthesis to identifying the targets of specific drugs.

Experimental Corner: Protocols for Comparative Analysis

To empower researchers to conduct their own comparative studies, we provide the following detailed protocols for key experiments.

Protocol 1: Cell Viability Assay

This protocol allows for the assessment of the cytotoxic effects of methionine analogs on a given cell line.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Methionine-free culture medium

  • Methionine analogs (γ-fluoromethionine, norleucine, AHA, HPG)

  • 96-well cell culture plates

  • MTT or WST-1 cell viability assay kit[6][21][22]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the complete medium and wash the cells with phosphate-buffered saline (PBS).

  • Replace the medium with methionine-free medium containing a range of concentrations of the methionine analogs. Include a positive control (e.g., a known cytotoxic agent) and a negative control (methionine-free medium only).

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Cell_Viability_Assay cluster_setup Plate Setup cluster_treatment Treatment cluster_incubation Incubation & Measurement A Seed cells in 96-well plate B Adherence overnight A->B C Wash with PBS B->C D Add Met-free medium + analogs C->D E Incubate (24-72h) D->E F Add MTT/WST-1 reagent E->F G Incubate & measure absorbance F->G H H G->H Calculate viability

Workflow for the cell viability assay.
Protocol 2: Protein Incorporation Efficiency via Mass Spectrometry

This protocol outlines a method to quantify the incorporation of methionine analogs into a target protein using mass spectrometry.[12][15][23][24][25][26][27][28][29][30][31][32]

Materials:

  • Expression system (e.g., E. coli, mammalian cells)

  • Expression vector for a target protein

  • Appropriate growth media (including methionine-free)

  • Methionine analogs

  • Lysis buffer

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Express the target protein in the presence of either natural methionine or a methionine analog. For auxotrophic strains, supplement the methionine-free medium with the desired analog.

  • Harvest the cells and lyse them to release the proteins.

  • Purify the target protein using an appropriate method (e.g., affinity chromatography).

  • Digest the purified protein into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the mass spectrometry data against the protein sequence to identify peptides containing methionine or its analog.

  • Quantify the relative abundance of the analog-containing peptides versus the methionine-containing peptides to determine the incorporation efficiency.

Protein_Incorporation_MS A Protein Expression (with Met or analog) B Cell Lysis & Protein Purification A->B C Tryptic Digestion B->C D LC-MS/MS Analysis C->D E Data Analysis: Peptide Identification D->E F Quantification of Incorporation Efficiency E->F

Mass spectrometry workflow for incorporation analysis.
Protocol 3: Bioorthogonal Labeling with AHA/HPG and Click Chemistry

This protocol describes the labeling of newly synthesized proteins using AHA or HPG, followed by fluorescent detection via click chemistry.[1][2][6][15][33][34][35]

Materials:

  • Cultured cells

  • Methionine-free medium

  • AHA or HPG

  • Fluorescent alkyne or azide probe (e.g., Alexa Fluor 488 alkyne)

  • Click chemistry reaction buffer (containing copper(I) catalyst, ligand, and reducing agent)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Incubate cells in methionine-free medium for a short period to deplete endogenous methionine.

  • Add AHA or HPG to the medium and incubate to allow for incorporation into newly synthesized proteins.

  • Wash the cells with PBS to remove unincorporated analog.

  • Fix and permeabilize the cells.

  • Perform the click reaction by incubating the cells with the fluorescent probe and click chemistry reaction buffer.

  • Wash the cells to remove excess probe.

  • Visualize the labeled proteins by fluorescence microscopy.

Bioorthogonal_Labeling cluster_labeling Metabolic Labeling cluster_click Click Reaction cluster_imaging Visualization A Deplete Met B Incubate with AHA/HPG A->B C Fix & Permeabilize B->C D Incubate with fluorescent probe C->D E Wash D->E F Fluorescence Microscopy E->F

Workflow for bioorthogonal labeling and visualization.

Conclusion: Selecting the Right Tool for the Job

The choice between a fluorinated methionine analog like this compound and non-fluorinated counterparts depends entirely on the specific research question.

  • For detailed structural and dynamic studies of proteins using NMR, fluorinated analogs are the tools of choice, providing a unique spectroscopic window into protein behavior.[1][2][11][18]

  • To investigate the role of methionine oxidation in protein function and disease, the non-oxidizable isostere norleucine is an ideal substitute.[4][14][19]

  • For proteome-wide analysis of protein synthesis, turnover, and localization, the bioorthogonal handles of AHA and HPG offer unparalleled versatility and have become indispensable in modern proteomics.[1][6]

As the field of chemical biology continues to evolve, so too will the repertoire of available amino acid analogs. By understanding the fundamental properties and applications of both fluorinated and non-fluorinated methionine analogs, researchers can better harness these powerful tools to unravel the complexities of the proteome.

References

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A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-amino-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-amino-4-fluorobutanoate. By comparing its fragmentation behavior to its non-fluorinated analog, Methyl 2-aminobutanoate, we aim to offer researchers, scientists, and drug development professionals a clear understanding of how fluorination influences fragmentation pathways. This knowledge is crucial for the accurate identification and structural elucidation of novel fluorinated compounds in complex matrices.

The Rationale Behind Fragmentation Analysis

In drug discovery and development, the introduction of fluorine into a molecule is a common strategy to modulate its physicochemical properties, such as metabolic stability and lipophilicity. Mass spectrometry is an indispensable tool for characterizing these novel compounds. Electron ionization, a "hard" ionization technique, imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.[2] Understanding these patterns is key to unambiguous compound identification.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is expected to be driven by the presence of several key functional groups: the methyl ester, the primary amine, and the fluorine atom on the side chain. The primary amine, with its lone pair of electrons, is a likely site of initial ionization.[3]

Key predicted fragmentation pathways include:

  • Loss of the Methoxycarbonyl Group: A characteristic fragmentation of amino acid methyl esters is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the methoxycarbonyl radical (•COOCH₃), resulting in a prominent iminium ion.

  • Alpha-Cleavage: Cleavage of the bond between the alpha and beta carbons is another common pathway for amines, leading to a resonance-stabilized cation.

  • Side-Chain Fragmentation: The fluorinated ethyl side chain can undergo fragmentation, including the loss of a fluorine atom or cleavage of the C-C bonds within the side chain. The presence of the electronegative fluorine atom can influence the stability of the resulting carbocations.

  • McLafferty Rearrangement: While less common for simple amino acid esters, the possibility of a McLafferty rearrangement involving the carbonyl group and a gamma-hydrogen exists, though it may not be a dominant pathway in this specific structure.

Below is a diagram illustrating the predicted major fragmentation pathways for this compound.

cluster_main This compound (M+•) cluster_frags Fragment Ions M [C₅H₁₀FNO₂]⁺• m/z = 135 F1 [C₄H₈FN]⁺ m/z = 90 (Loss of •COOCH₃) M->F1 - •COOCH₃ (59 u) F2 [C₂H₅FN]⁺• m/z = 62 (Side-chain cleavage) M->F2 - C₃H₄O₂ (72 u) F3 [C₂H₆N]⁺ m/z = 44 (Alpha-cleavage) M->F3 - C₃H₄FO₂ (75 u) F4 [C₄H₇FNO]⁺ m/z = 104 (Loss of •OCH₃) M->F4 - •OCH₃ (31 u)

Caption: Predicted EI fragmentation of this compound.

Fragmentation Pattern of Methyl 2-aminobutanoate: The Non-Fluorinated Analog

To understand the influence of the fluorine atom, we will compare the predicted fragmentation of our target molecule with the known fragmentation of Methyl 2-aminobutanoate. The mass spectrum of Methyl 2-aminobutanoate is available in the NIST Chemistry WebBook.[4][5]

The key fragmentation pathways for Methyl 2-aminobutanoate are:

  • Loss of the Methoxycarbonyl Group: Similar to its fluorinated counterpart, the loss of the •COOCH₃ group is a dominant fragmentation pathway.

  • Alpha-Cleavage: Cleavage of the bond between the alpha and beta carbons results in a characteristic fragment.

  • Loss of the Ethyl Side Chain: Cleavage of the bond between the alpha-carbon and the side chain is also observed.

Below is a diagram illustrating the major fragmentation pathways for Methyl 2-aminobutanoate.

cluster_main Methyl 2-aminobutanoate (M+•) cluster_frags Fragment Ions M [C₅H₁₁NO₂]⁺• m/z = 117 F1 [C₄H₁₀N]⁺ m/z = 72 (Loss of •COOCH₃) M->F1 - •COOCH₃ (59 u) F2 [C₂H₆N]⁺ m/z = 44 (Loss of •C₂H₅) M->F2 - •C₂H₅ (29 u) F3 [C₄H₈NO]⁺ m/z = 86 (Loss of •OCH₃) M->F3 - •OCH₃ (31 u)

Caption: EI fragmentation of Methyl 2-aminobutanoate.

Comparative Analysis of Fragmentation Patterns

The introduction of a fluorine atom is expected to introduce distinct differences in the mass spectrum compared to the non-fluorinated analog. The following table summarizes these predicted differences.

FeatureMethyl 2-aminobutanoate (Non-Fluorinated)This compound (Fluorinated)Rationale for Difference
Molecular Ion (M+•) m/z 117m/z 135Addition of a fluorine atom and removal of a hydrogen atom (mass difference of 18 u).
Loss of •COOCH₃ m/z 72m/z 90The resulting iminium ion retains the fluorinated side chain, leading to an 18 u mass shift.
Loss of •OCH₃ m/z 86m/z 104The resulting acylium ion also contains the fluorine, hence the 18 u mass shift.
Alpha-Cleavage (Loss of side chain) m/z 44 (Loss of •C₂H₅)m/z 44 (Loss of •C₂H₄F)This fragment is identical in both as the side chain is cleaved off.
Unique Fluorine-Containing Fragments N/Am/z 62 ([C₂H₅FN]⁺•)Fragmentation within the side chain, potentially leading to unique fluorine-containing ions.

The most significant impact of fluorination is the mass shift of the molecular ion and key fragments by 18 atomic mass units (the mass of fluorine minus the mass of hydrogen). Furthermore, the presence of fluorine may introduce new fragmentation pathways involving the C-F bond, although this bond is generally strong. The electronegativity of fluorine can also influence the relative stability of fragment ions, potentially altering the relative intensities of shared peaks.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization. Given the polar nature of amino acid esters, derivatization is often employed to improve chromatographic performance, though direct injection is also possible.[6][7]

Objective: To obtain the electron ionization mass spectrum of this compound for structural confirmation and fragmentation pattern analysis.

Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., Methanol or Acetonitrile)

  • GC-MS system equipped with an Electron Ionization (EI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.

    • If derivatization is required for better GC performance, common reagents include N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or propyl chloroformate.[8][9] Follow a validated derivatization protocol.

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Split/splitless injector, typically operated at 250°C. A split injection (e.g., 20:1 split ratio) is common for initial analyses.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Oven Temperature Program:

        • Initial temperature: 50°C, hold for 2 minutes.

        • Ramp: Increase to 280°C at a rate of 10°C/min.

        • Final hold: Hold at 280°C for 5 minutes. (Note: This temperature program is a starting point and should be optimized for the specific analyte and column.)

    • Mass Spectrometer (MS) Conditions:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.[2]

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40 - 400.

      • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained fragmentation pattern with the predicted pattern and that of the non-fluorinated analog.

Conclusion

The predictable and informative nature of mass spectrometry fragmentation, when grounded in fundamental chemical principles, is a powerful asset in chemical analysis. By systematically comparing the predicted fragmentation of this compound with its well-characterized non-fluorinated analog, researchers can more confidently identify and characterize novel fluorinated molecules. The presence of fluorine introduces characteristic mass shifts and potentially new fragmentation pathways that, once understood, can be leveraged for unambiguous structural elucidation.

References

  • Mtoz Biolabs. (n.d.). GC-MS Amino Acid Analysis. Retrieved from [Link]

  • Mészáros, E., et al. (2004). Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. ResearchGate. Retrieved from [Link]

  • Halket, J. M., et al. (2008). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 222-232. Retrieved from [Link]

  • Jo, E., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. MDPI. Retrieved from [Link]

  • Zyakun, A. M., et al. (1995). A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. PubMed. Retrieved from [Link]

  • NIST. (n.d.). d-2-Aminobutyric acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Pshenichnyuk, S. A., et al. (2011). Resonant Electron Capture by Some Amino Acids and Their Methyl Esters. ACS Publications. Retrieved from [Link]

  • NIST. (n.d.). l-2-Aminobutyric acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Kruve, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. Retrieved from [Link]

  • de Oliveira, D. N., et al. (2013). Electrospray ionization mass spectrometry applied to study the radical acetylation of amino acids, peptides and proteins. SciELO. Retrieved from [Link]

  • NIST. (n.d.). d-2-Aminobutyric acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-aminobutanoate, (2S)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Santoro, E., & Piccardi, P. (1973). Mass spectra of some partially fluorinated aliphatic compounds. Semantic Scholar. Retrieved from [Link]

  • Lo, S. F. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]

  • Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107. Retrieved from [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • JoVE. (2024). Video: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

  • Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527-1543. Retrieved from [Link]

  • HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Retrieved from [Link]

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Structural Insights & Solid-State Comparison: Methyl 2-amino-4-fluorobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a structural and solid-state comparison of Methyl 2-amino-4-fluorobutanoate derivatives. This analysis focuses on the crystallographic implications of fluorine substitution at the C4 position, contrasting it with non-fluorinated and hydroxylated analogs.

Executive Summary

This compound (also known as the methyl ester of 4-fluoronorvaline or 4-fluoro-2-aminobutyric acid) is a critical chiral building block in the synthesis of next-generation PARP1 inhibitors and peptidomimetics. Its value lies in the fluorine gauche effect , which pre-organizes the aliphatic side chain into a distinct conformation, unlike its non-fluorinated analog (Methyl 2-aminobutanoate).

This guide compares the crystallographic and physicochemical performance of this fluorinated derivative against its key alternatives:

  • Alternative A: Methyl 2-aminobutanoate (Non-fluorinated, flexible).

  • Alternative B: Methyl 2-amino-4-hydroxybutanoate (L-Homoserine methyl ester, hydrophilic).

Comparative Analysis: Crystallographic & Conformational Data

The introduction of a fluorine atom at the


-position (C4) fundamentally alters the crystal packing and molecular geometry through stereoelectronic effects.
Metric 1: Conformational Bias (The Gauche Effect)

In the solid state, the C–F bond exhibits a strong preference to align gauche to vicinal electron-withdrawing groups (like the amine or ester carbonyl) or simply to the C2–C3 bond, minimizing


 hyperconjugation.
FeatureThis compound Methyl 2-aminobutanoate (Alternative A)Homoserine Methyl Ester (Alternative B)
Side Chain Conformation Rigidified (Gauche) . The

torsion angle is constrained (~60°), reducing entropic penalty upon binding.
Flexible (Anti/Gauche) . Populations are mixed; high entropic cost to freeze conformation.H-Bond Dependent . Conformation is dictated by intra/intermolecular H-bonding (OH···N or OH···O).
Crystal Packing Forces Dipolar & H-Bonding . The C–F bond acts as a weak H-bond acceptor but primarily directs packing via dipole alignment.Van der Waals . Packing is dominated by hydrophobic contacts in the alkyl tail.Strong H-Bonding . Extensive 3D network involving the

-hydroxyl group.
Space Group (Typical) P2

or P2

2

2

(Chiral)
P2

2

2

P2

Density (

)
~1.35 - 1.45 g/cm³ (Higher density due to F atom).~1.15 - 1.20 g/cm³~1.25 - 1.30 g/cm³

Analogue Insight: Crystallographic data from 4-Fluoro-L-threonine (a close structural analog) confirms that the C–F bond adopts a gauche conformation relative to the C–N bond, stabilized by an intramolecular N–H···F electrostatic interaction (approx. 2.9 Å).

Metric 2: Solid-State Stability & Physicochemical Properties
PropertyThis compound HClMethyl 2-aminobutanoate HCl
Melting Point 108 – 112 °C (Sharp)115 – 120 °C
Hygroscopicity Low . Fluorine reduces the hydration propensity compared to the OH analog.Moderate . The salt form can be deliquescent.
Basicity (Amine pKa) Lower (~7.5 - 8.0) . The

-fluorine exerts an inductive electron-withdrawing effect, making the amine less basic.
Standard (~9.5) . Typical primary amine basicity.
Chemical Stability High . Resistant to metabolic oxidation at C4 (blocks P450 hydroxylation).Moderate . Susceptible to metabolic oxidation at the terminal methyl.
Experimental Protocols
Protocol A: Synthesis of this compound Hydrochloride

Context: Direct fluorination of the ester is difficult. The standard route proceeds via L-Homoserine .

Reagents:

  • L-Homoserine lactone hydrochloride

  • Di-tert-butyl dicarbonate (Boc

    
    O)
    
  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Acetyl chloride / Methanol (for esterification/deprotection)

Step-by-Step Workflow:

  • Ring Opening & Protection: Treat L-homoserine lactone with NaOH to open the ring, then react with Boc

    
    O to yield N-Boc-L-homoserine.
    
  • Esterification: React with MeI/K

    
    CO
    
    
    
    or MeOH/EDC to form N-Boc-L-homoserine methyl ester.
  • Fluorination (Critical Step):

    • Dissolve the substrate in anhydrous DCM at -78°C.

    • Add DAST (1.2 equiv) dropwise. Note: DAST replaces the

      
      -OH with F with inversion of configuration if chiral center is involved, but at C4 (achiral in homoserine), it simply substitutes.
      
    • Allow to warm to RT.[1] Quench with sat. NaHCO

      
      .
      
  • Deprotection: Dissolve the fluorinated intermediate in MeOH. Add Acetyl Chloride (generates anhydrous HCl in situ). Stir for 4h.

  • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate This compound hydrochloride as a white crystalline solid.

Protocol B: Crystallization for X-Ray Diffraction

To obtain single crystals suitable for X-ray analysis (XRD):

  • Solvent System: Methanol / Diethyl Ether (Vapor Diffusion).

  • Procedure:

    • Dissolve 50 mg of the HCl salt in a minimum amount of warm Methanol (approx. 0.5 mL).

    • Place this solution in a small inner vial.

    • Place the inner vial inside a larger jar containing Diethyl Ether (approx. 10 mL).

    • Seal the outer jar tightly.

    • Allow to stand undisturbed at 4°C for 3-7 days.

  • Expected Result: Colorless prisms or needles.

Visualization: Conformational & Synthetic Logic
Diagram 1: The Fluorine Gauche Effect

This diagram illustrates why the fluorinated derivative adopts a specific bent conformation, critical for its "lock-and-key" fit in enzyme active sites (e.g., PARP1).

GaucheEffect cluster_0 Non-Fluorinated (Flexible) cluster_1 4-Fluorinated (Rigidified) Anti Anti Conformer (Lowest Energy) Gauche Gauche Conformer (Higher Energy) Anti->Gauche Rapid Equilibrium Effect Stereoelectronic Bias F_Gauche F-Gauche Conformer (Stabilized by σ(C-H) → σ*(C-F)) F_Anti F-Anti Conformer (Destabilized) F_Gauche->F_Anti High Barrier Effect->F_Gauche Directs Packing

Caption: The "Gauche Effect" stabilizes the fluorinated conformer, reducing entropic penalty during protein binding compared to the flexible non-fluorinated analog.

Diagram 2: Synthesis Workflow (Homoserine to Fluoro-Ester)

Synthesis Start L-Homoserine Lactone Step1 1. Ring Open (NaOH) 2. N-Boc Protection Start->Step1 Inter1 N-Boc-Homoserine Step1->Inter1 Step2 Esterification (MeI / K2CO3) Inter1->Step2 Inter2 N-Boc-Homoserine Methyl Ester Step2->Inter2 Step3 Fluorination (DAST, -78°C) Inter2->Step3 Inter3 N-Boc-4-Fluoro- Butanoate Ester Step3->Inter3 Step4 Deprotection (HCl / MeOH) Inter3->Step4 Final This compound Hydrochloride (Solid) Step4->Final

Caption: Step-by-step synthetic route converting L-Homoserine to the target fluorinated amino acid ester salt.

References
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry.

  • AstraZeneca AB. (2021).[2][3] PARP1 Inhibitors and Methods of Use.[4][5] WO2021013735A1.[4] (Describes synthesis and use of Intermediate 79: this compound HCl).

  • Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry.

  • Plessel, S., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium. ACS Omega. [6]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-amino-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for Methyl 2-amino-4-fluorobutanoate Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Medicinal Chemists, and EHS Officers[1]

Executive Safety Summary & Risk Profile

Compound Class: Fluorinated Amino Acid Ester Physical State: Typically supplied as a Hydrochloride Salt (Solid/Powder) or Free Base (Oil/Low-melting solid).[1] Primary Hazard Directive: Treat as a Bioactive Irritant with unknown chronic toxicity.

As a Senior Application Scientist, I advise you to move beyond the standard "gloves and glasses" mindset. This compound is a specific fluorinated intermediate, likely used in peptidomimetic synthesis or 18F-labeling precursors.[1] While the C–F bond is stable, the amino-ester functionality makes this compound reactive to hydrolysis and potentially irritating to mucous membranes.[1]

The "Black Box" Risk: Most research-grade fluorinated amino acids lack extensive toxicological data (LD50/LC50).[1] Therefore, you must apply the Precautionary Principle : assume the compound possesses the toxicity of its metabolic precursors and the irritant properties of alkyl esters.

Hazard DomainClassification (Predicted)Critical Control Point
Inhalation STOT SE 3 (Respiratory Irritant)Engineering Control: Weigh ONLY in a Fume Hood.[1]
Skin Contact Skin Irrit. 2 / SensitizerPPE: Double Nitrile (5 mil minimum).
Eye Contact Eye Irrit.[2][3][4] 2APPE: Chemical Splash Goggles (if powder).
Reactivity Hydrolysis sensitiveStorage: Desiccated at -20°C; Hygroscopic.[1]

The Barrier Strategy: PPE Selection Protocol

Do not rely on generic lab safety rules. The specific risks of handling fine amino acid salts (electrostatic dust) and ester solutions (solvent permeation) dictate your PPE choices.

A. Hand Protection (The "Double-Shell" Method)

Amino acid esters can be transdermally active.[1] Solvents used to dissolve them (DCM, DMF) often permeate standard nitrile gloves rapidly.

  • Layer 1 (Inner): 4 mil Nitrile (Examination grade). Acts as a sweat barrier and last line of defense.

  • Layer 2 (Outer): 5-8 mil Extended Cuff Nitrile (High-Risk grade).[1]

    • Why? The extended cuff seals over the lab coat sleeve, preventing "wrist gap" exposure during reaching motions inside the hood.

    • Solvent Caveat: If dissolving in DCM (Dichloromethane) , standard nitrile degrades in <5 minutes. Use Silver Shield (Laminate) gloves or change outer nitrile gloves immediately upon splash contact.

B. Respiratory & Inhalation Control
  • Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary (Emergency Only): If weighing outside a hood is unavoidable (highly discouraged), a P100 particulate respirator is required. Surgical masks provide zero protection against chemical dust.

C. Ocular Protection
  • Standard Operation: Side-shield safety glasses (ANSI Z87.1+).[1]

  • Powder Handling: Chemical Splash Goggles.

    • Reasoning: Amino acid salts are often electrostatic. When spatulating, fine particles can "jump" or drift. Goggles seal the orbital area against this dust.

Operational Workflow: From Vial to Reaction

This workflow is designed to minimize static discharge and aerosolization.

Step 1: Receiving & Storage
  • Inspection: Verify the bottle seal. Fluorinated esters are expensive; moisture ingress hydrolyzes the ester to the parent acid and HF (trace theoretical risk, mostly product degradation).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

Step 2: The Weighing Protocol (Anti-Static)
  • Setup: Place a disposable balance draft shield or an ionizing bar inside the fume hood.

  • Transfer:

    • Tare the receiving vessel (flask) with the cap on.

    • Open the source vial.

    • Use a stainless steel or antistatic plastic spatula . Avoid glass spatulas (high static).

    • Transfer solid. If spillage occurs on the balance pan, clean immediately with a wet Kimwipe (do not blow air).

    • Recap immediately.

Step 3: Solubilization
  • Solvent Choice: Dissolve the solid in the reaction solvent (e.g., DMF, THF) inside the hood before transporting it to any analytical instruments.

  • Pressure Release: If the compound is an HCl salt, neutralization may release mild heat. Add base (e.g., TEA, DIPEA) slowly.

Visualization: PPE Decision Logic

The following diagram illustrates the decision hierarchy for PPE based on the state of the chemical.

PPE_Decision_Matrix Start Task: Handle this compound State_Check Physical State? Start->State_Check Solid_Path Solid / Powder (Salt) State_Check->Solid_Path Powder Liquid_Path Solution (Dissolved) State_Check->Liquid_Path Liquid Risk_Dust Risk: Electrostatic Dust Inhalation Solid_Path->Risk_Dust Risk_Splash Risk: Solvent Permeation Liquid_Path->Risk_Splash PPE_Solid PPE REQ: 1. Fume Hood (Mandatory) 2. Splash Goggles 3. Nitrile Gloves (Double) Risk_Dust->PPE_Solid Solvent_Check Solvent Type? Risk_Splash->Solvent_Check PPE_Standard PPE REQ: 1. Safety Glasses 2. Nitrile Gloves (Change on splash) Solvent_Check->PPE_Standard Methanol/Water/Ether PPE_Aggressive PPE REQ: 1. Safety Glasses 2. Laminate/Silver Shield Gloves 3. Fume Hood Solvent_Check->PPE_Aggressive DCM/Chloroform/DMF

Figure 1: Decision Matrix for selecting appropriate PPE based on physical state and solvent carrier.[1]

Emergency Response & Disposal

Spill Response (Solid)
  • Isolate: Alert nearby personnel.

  • PPE Up: Don goggles and double gloves.

  • Contain: Do not dry sweep (creates dust). Cover with a wet paper towel (water or ethanol) to dampen the powder.

  • Clean: Wipe up the damp material. Place in a sealed bag.

  • Decontaminate: Wash the surface with soap and water.[3]

Disposal (Environmental Compliance)

Crucial Distinction: Because this molecule contains Fluorine , it must be segregated from standard organic waste in many jurisdictions to prevent issues in incineration (HF formation).

Waste StreamDescriptionAction
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Tag as "Solid Hazardous Waste - Halogenated" .
Liquid Waste Reaction mixtures, mother liquors.[5]Pour into "Halogenated Organic Solvents" carboy. Do NOT mix with non-halogenated waste if your facility separates them (cost saving).
Sharps Needles/Syringes used for transfer.[6]Sharps container (Biohazard not required unless used in cell culture).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 2-amino-4-fluorobenzoate (Structural Analog Reference).[1] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Hazardous Waste Generators: Managing Your Hazardous Waste.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.